Ibuprofen aluminum
Description
Structure
2D Structure
Properties
CAS No. |
61054-06-6 |
|---|---|
Molecular Formula |
C26H36AlO5 |
Molecular Weight |
455.5 g/mol |
InChI |
InChI=1S/2C13H18O2.Al.H2O/c2*1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;;/h2*4-7,9-10H,8H2,1-3H3,(H,14,15);;1H2/q;;+2;/p-2 |
InChI Key |
UIDLJTHRRPMIQP-UHFFFAOYSA-L |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O[Al]OC(=O)C(C)C2=CC=C(C=C2)CC(C)C.O |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O[Al]OC(=O)C(C)C2=CC=C(C=C2)CC(C)C.O |
Origin of Product |
United States |
Synthetic Methodologies for Ibuprofen Aluminum Complexation
Direct Synthesis Approaches to Ibuprofen (B1674241) Aluminum Complexes
Direct synthesis methods involve the direct reaction of an ibuprofen source with an aluminum precursor. These approaches are often favored for their straightforward nature and can be broadly categorized into solvent-based, solid-state, and mechanochemical techniques.
Solvent-Based Precipitation Techniques for Aluminum-Ibuprofen Compounds
Solvent-based precipitation is a common method for synthesizing aluminum-ibuprofen salts. This technique typically involves dissolving ibuprofen and a suitable aluminum salt in a solvent or a mixture of solvents, where they react to form the desired complex, which then precipitates out of the solution.
One established method involves first converting ibuprofen into a more soluble salt, such as sodium ibuprofenate, by reacting it with a base like sodium hydroxide (B78521) in an aqueous medium. google.com An aqueous solution of an aluminum salt, for instance, aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O), is then added. The reaction between the sodium ibuprofenate and the aluminum nitrate results in the immediate precipitation of the aluminum ibuprofen salt. google.com The precipitate can then be isolated by filtration and dried. google.com
Alternatively, the synthesis can be performed in a non-aqueous solvent system. For example, ibuprofen can be dissolved in absolute ethanol (B145695), followed by the addition of sodium hydroxide to form the sodium salt. A solution of aluminum nitrate nonahydrate in absolute ethanol is then added dropwise to the ibuprofen solution, leading to the formation of the complex. google.com The solvent evaporation technique is another variant, where ibuprofen and a polymer are dissolved in a suitable solvent, which is then slowly evaporated to yield a co-precipitate. nih.gov While this method is generally used for creating solid dispersions, the principle of solvent removal to obtain a solid product is relevant.
The table below summarizes parameters from a representative solvent-based precipitation method.
| Parameter | Value/Condition | Source |
| Ibuprofen Precursor | Ibuprofen acid | google.com |
| Aluminum Precursor | Aluminum nitrate nonahydrate | google.com |
| Solvent | Water or Absolute Ethanol | google.com |
| Base (optional) | Sodium Hydroxide (NaOH) | google.com |
| Reaction | Simultaneous addition to NaHCO₃ solution or dropwise addition | google.com |
| Outcome | Precipitation of Aluminum Ibuprofen Salt | google.com |
Solid-State Reaction Pathways for Ibuprofen Aluminum Salt Formation
Solid-state reactions offer a solvent-free alternative for the synthesis of this compound salts. These reactions occur by bringing the solid reactants into close contact, often through grinding or milling, which can induce chemical transformations without the need for a solvent medium.
A primary example is the co-milling of ibuprofen with aluminum hydroxide [Al(OH)₃]. researchgate.net Spectroscopic analysis using Fourier Transform Infrared Spectroscopy (FTIR) of the co-milled powder shows a decrease in the characteristic carboxylic acid carbonyl peak of ibuprofen and the corresponding appearance and increase of a carboxylate peak. This change indicates an acid-base reaction between the carboxylic acid group of ibuprofen and the basic aluminum hydroxide, resulting in the formation of an aluminum-ibuprofen salt. researchgate.net X-ray powder diffractometry (XRD) studies further confirm this interaction, showing the amorphization of the drug as it complexes with the aluminum hydroxide. researchgate.net
Similar acid-base interactions in the solid state have been suggested between ibuprofen and other aluminum-containing compounds like kaolin (B608303), a hydrated aluminum silicate. researchgate.net The extent of salt formation and amorphization is often dependent on the concentration of the aluminum-containing reactant in the milled powder. researchgate.net These solid-state pathways are influenced by the molecular mobility of the reactants, which can be enhanced by factors such as absorbed water, potentially facilitating the reaction. sci-hub.se
Mechanochemical Synthesis Strategies for this compound Interactions
Mechanochemistry utilizes mechanical energy, typically from ball milling or grinding, to activate and drive chemical reactions. This approach is an extension of solid-state reaction pathways, with a more explicit focus on the role of mechanical force in inducing bond formation.
For the ibuprofen-aluminum system, mechanochemical synthesis has been demonstrated through the prolonged milling of ibuprofen with aluminum hydroxide as a co-reagent. nih.gov The initial step in this process is an acid-base reaction involving the carboxylic acid group of ibuprofen, leading to salt formation. nih.gov This transformation is a direct result of the mechanical energy input, which facilitates the intimate mixing and interaction of the solid reactants. researchgate.netnih.gov
The efficiency of mechanochemical synthesis can be influenced by various factors, including milling time, speed, and the ball-to-powder ratio. rsc.org For instance, studies on co-milling ibuprofen and aluminum hydroxide at different weight ratios have shown that the degree of interaction and complex formation is a function of both the reactant proportions and the milling time. researchgate.net The process can lead to the complete amorphization of the resulting aluminum-ibuprofen complexed salt, indicating a thorough solid-state transformation. researchgate.net
The table below outlines findings from mechanochemical studies involving ibuprofen and aluminum hydroxide.
| Parameter | Co-Reagent | Observation | Source |
| Milling Time | Aluminum Hydroxide | Progressive decrease of ibuprofen's carboxylic acid peak and increase of the carboxylate ion peak. | researchgate.net |
| Reactant Ratio | Aluminum Hydroxide | Extent of interaction and amorphization depends on the weight ratio of ibuprofen to Al(OH)₃. | researchgate.net |
| Reaction Type | Aluminum Hydroxide | The initial degradation step is an acid-base reaction with the ibuprofen carboxylic acid group. | nih.gov |
Ligand Exchange and Transmetalation Strategies Involving Ibuprofen and Aluminum
Beyond direct synthesis, this compound complexes can potentially be formed through more sophisticated pathways such as ligand exchange and transmetalation. These methods are fundamental in organometallic and coordination chemistry. researchgate.netacs.org
Ligand exchange involves the substitution of one or more ligands in a coordination complex with another. In the context of this compound, a pre-formed aluminum compound with labile (easily replaceable) ligands could be reacted with ibuprofen. For example, organoaluminum compounds like triethylaluminum (B1256330) (AlEt₃) are known to undergo ligand exchange. A plausible, analogous pathway would involve the reaction of an aluminum alkoxide or an organoaluminum precursor with ibuprofen. The carboxylic acid proton of ibuprofen would react with an alkyl or alkoxide ligand on the aluminum center, releasing a volatile byproduct (e.g., ethane (B1197151) from AlEt₃) and forming a new aluminum-oxygen bond with the ibuprofenate moiety. This type of reaction often requires precise stoichiometric control to achieve the desired degree of substitution.
Transmetalation involves the transfer of a ligand from one metal center to another. researchgate.net A potential transmetalation route for this compound could start with a pre-synthesized ibuprofen salt of a different metal (e.g., sodium ibuprofenate or zinc ibuprofenate). This compound could then be reacted with a suitable aluminum precursor, such as aluminum chloride (AlCl₃). If the formation of the aluminum-ibuprofen bond is thermodynamically favorable, an exchange would occur, resulting in the formation of the this compound complex and a salt of the other metal (e.g., sodium chloride or zinc chloride). The feasibility of this reaction depends on the relative stability of the starting materials and the final products.
Influence of Reaction Parameters on this compound Complex Formation
The successful synthesis of this compound complexes, regardless of the chosen methodology, is highly dependent on the careful control of various reaction parameters. The stoichiometry of the reactants is a particularly critical factor that dictates the identity and properties of the final product.
Stoichiometric Ratios of Precursors and Ligand Design
The molar ratio of the ibuprofen precursor to the aluminum precursor is a fundamental parameter that directly influences the composition of the resulting complex. Aluminum, as a trivalent ion (Al³⁺), can coordinate with one, two, or three ibuprofenate ligands. The final product can thus be a mono-, di-, or tri-substituted aluminum salt.
In solvent-based precipitation methods, the stoichiometry can be precisely controlled. For example, reacting one mole of ibuprofen (as sodium ibuprofenate) with 0.5 moles of aluminum nitrate nonahydrate is intended to form a di-substituted aluminum ibuprofen salt. google.com In solid-state and mechanochemical syntheses, the weight ratios of the reactants are critical. Studies on co-milling ibuprofen with aluminum hydroxide have explored ratios from 1:0.1 to 1:2. The results indicate that higher proportions of aluminum hydroxide lead to a more complete conversion of the crystalline ibuprofen into its amorphous salt form. researchgate.net This demonstrates that driving the reaction to completion can require an excess of the aluminum precursor. researchgate.net The importance of stoichiometric control is also highlighted in analogous ligand exchange reactions, where a specific 1:3 molar ratio of an aluminum precursor to a ligand is required to ensure the formation of the fully substituted product.
The table below illustrates the effect of varying stoichiometric ratios in different synthetic approaches.
| Synthetic Method | Ibuprofen:Al Precursor Ratio | Observation | Source |
| Solvent Precipitation | 1 mole : 0.5 mole | Targets formation of a di-substituted salt. | google.com |
| Solid-State Milling | 1:0.1 (w/w) | Partial interaction and amorphization. | researchgate.net |
| Solid-State Milling | 1:0.5 (w/w) | Increased interaction and amorphization. | researchgate.net |
| Solid-State Milling | 1:1 (w/w) | Further increase in complex formation. | researchgate.net |
| Solid-State Milling | 1:2 (w/w) | Complete interaction and amorphization observed. | researchgate.net |
Effects of Temperature, Pressure, and Solvent Systems on this compound Complexation
The formation of this compound complexes is significantly influenced by the reaction conditions, including temperature, the solvent system employed, and to a lesser extent, pressure. These parameters dictate the reaction kinetics, equilibrium, and the nature of the final product.
Temperature
Temperature plays a crucial role in the synthesis of aluminum-ibuprofen species. The reaction to form aluminum ibuprofen salt by reacting ibuprofen with an aluminum alkoxide can be conducted at room temperature or with heating google.com. The application of heat can increase the reaction rate, although specific optimal temperature ranges are dependent on the chosen reactants and solvent.
In related processes that use aluminum compounds, such as the Friedel-Crafts acylation of isobutyl benzene (B151609) using aluminum chloride (AlCl₃) to produce an ibuprofen precursor, temperature control is critical for yield. Research has shown that the yield of the desired intermediate increases as the temperature rises from 9 °C to 15 °C. However, at temperatures exceeding 16 °C, the yield begins to decline due to the prevalence of side reactions sci-hub.box.
For the preparation of ibuprofen-alumina composites, thermal treatment is also a key step. In a sol-gel method, after impregnating a nanoporous γ-alumina carrier with an ethanolic solution of ibuprofen, the resulting product is calcined at 100 °C for 15 hours nanomedicine-rj.com. Furthermore, studies on the adsorption of ibuprofen onto aluminum-modified activated carbon have demonstrated that the process is endothermic, indicating that higher temperatures favor the interaction mdpi.comresearchgate.net.
| Process | Temperature Condition | Observed Effect | Source |
|---|---|---|---|
| Friedel-Crafts Acylation (Ibuprofen Precursor Synthesis) | 9 °C to 15 °C | Yield increases with temperature. | sci-hub.box |
| Friedel-Crafts Acylation (Ibuprofen Precursor Synthesis) | > 16 °C | Yield decreases due to side reactions. | sci-hub.box |
| Salt Formation (Ibuprofen + Al-alkoxide) | Room Temperature or Heated | Reaction proceeds under both conditions. | google.com |
| Composite Preparation (Impregnation) | 100 °C (Calcination) | Used for drying and final product formation. | nanomedicine-rj.com |
| Adsorption on Al-modified Carbon | Increasing Temperature | Adsorption is enhanced (endothermic process). | mdpi.comresearchgate.net |
Pressure
The available research literature does not extensively detail the effects of pressure on the direct complexation of ibuprofen with aluminum. Most synthetic procedures are described to be carried out under atmospheric pressure. However, in advanced continuous-flow synthesis systems for ibuprofen, high pressure has been utilized during purification steps. For example, liquid-liquid separations have been successfully run at or above 200 psi to obtain a solvent-free product, which highlights the role of pressure in downstream processing rather than the complexation reaction itself nih.gov.
Solvent Systems
The choice of solvent is a critical factor that determines the reaction pathway and the feasibility of the synthesis. Different methodologies employ a range of solvent systems, from aqueous to organic.
One patented method for preparing aluminum ibuprofen salt involves reacting ibuprofen with an aluminum alkoxide in an aromatic hydrocarbon solvent like benzene or toluene, or a C₁ to C₃-alkanol such as methanol, ethanol, or isopropanol (B130326) google.com.
An alternative approach utilizes an aqueous system. In this method, ibuprofen is first suspended or dispersed in water, and a base such as sodium hydroxide is added to dissolve the ibuprofen by forming its sodium salt. Subsequently, an aqueous solution of an aluminum salt, like aluminum nitrate nonahydrate, is added to the ibuprofen solution to precipitate the aluminum ibuprofen salt google.com.
For the preparation of composites, ethanol is commonly used as a solvent to dissolve ibuprofen before its impregnation onto an aluminum-based carrier like γ-alumina nanomedicine-rj.com. In the classic Friedel-Crafts acylation step for ibuprofen synthesis, dichloromethane (B109758) has been used as the reaction solvent sci-hub.box.
| Solvent Type | Specific Solvents | Synthetic Method | Source |
|---|---|---|---|
| Aromatic Hydrocarbons | Benzene, Toluene | Reaction of ibuprofen with aluminum alkoxide. | google.com |
| Alkanols (C₁-C₃) | Methanol, Ethanol, Isopropanol | Reaction of ibuprofen with aluminum alkoxide. | google.com |
| Aqueous | Water with base (e.g., NaOH) | Reaction of dissolved ibuprofen salt with an aluminum salt. | google.com |
| Organic (Polar) | Ethanol | Impregnation of ibuprofen onto γ-alumina. | nanomedicine-rj.com |
| Halogenated Hydrocarbon | Dichloromethane | Friedel-Crafts acylation (precursor synthesis). | sci-hub.box |
Optimization Protocols for Synthetic Yield and Purity of this compound Species
Optimizing the synthesis of this compound focuses on maximizing the yield of the desired complex while ensuring high purity by minimizing unreacted starting materials and side products.
Optimizing Synthetic Yield
The yield of this compound is highly dependent on the stoichiometry of the reactants and the chosen synthetic method.
Reactant Ratio: The molar ratio between the ibuprofen species and the aluminum source is a primary factor. In solid-state synthesis via co-milling, the weight ratio of ibuprofen to aluminum hydroxide was found to be critical. Studies indicated that a complete interaction, resulting in the formation of an amorphized aluminum-ibuprofen complexed salt, was achieved at a 1:2 weight ratio of ibuprofen to aluminum hydroxide researchgate.netnih.gov. For composite materials, the loading percentage is a key parameter to optimize. Formulations with 25% and 50% (w/w) of ibuprofen loaded onto a γ-alumina carrier have been prepared to achieve different material properties nanomedicine-rj.com.
Choice of Reagents: The selection of the aluminum source can influence the reaction pathway and yield. Syntheses have been successfully performed using aluminum alkoxides or by reacting an alkali metal salt of ibuprofen with an aluminum salt, such as aluminum nitrate nonahydrate google.com.
Reaction Conditions: As discussed previously, controlling temperature is crucial to prevent the formation of by-products and maximize the yield of the intended product sci-hub.box.
Optimizing Purity
Achieving high purity of the final this compound species involves effective separation and purification steps, followed by analytical verification.
Purification Techniques: Standard chemical purification methods are employed. Following the reaction, the solid aluminum ibuprofen salt can be isolated by filtration google.com. Solvent extraction and washing are also common. For instance, crude ibuprofen can be purified by extraction with a non-polar solvent like hexane (B92381), followed by washing with water google.com. Although this method is for ibuprofen itself, similar principles can be applied to the purification of its aluminum salt. In continuous-flow systems, in-line liquid-liquid separation has proven effective for purification nih.gov.
Analytical Verification: The purity of the synthesized complex is confirmed through various analytical techniques. Elemental analysis is a fundamental method to verify the composition of the salt. A comparison of the theoretical and experimentally found percentages of carbon, hydrogen, and aluminum provides a direct measure of purity google.com.
| Parameter | Method/Technique | Description | Source |
|---|---|---|---|
| Yield Optimization | Reactant Ratio Control | A 1:2 weight ratio of Ibuprofen:Aluminum Hydroxide promotes complete complex formation in co-milling. | researchgate.netnih.gov |
| Reaction Condition Control | Maintaining temperature below 16 °C in Friedel-Crafts acylation prevents side reactions and maximizes yield. | sci-hub.box | |
| Purity Optimization | Filtration | Standard method to isolate the solid aluminum ibuprofen salt post-synthesis. | google.com |
| Solvent Extraction/Washing | Use of solvents like hexane to extract and water to wash impurities from the product. | google.com | |
| Elemental Analysis | Confirms purity by comparing theoretical vs. found percentages of C, H, and Al. | google.com |
Advanced Spectroscopic and Crystallographic Elucidation of Ibuprofen Aluminum Structure
Vibrational Spectroscopy Applications in Ibuprofen (B1674241) Aluminum Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for probing the molecular structure of ibuprofen aluminum. These techniques provide detailed information on the functional groups present and the nature of the coordination between the ibuprofen ligand and the aluminum center.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Coordination Mode Determination
FTIR spectroscopy is instrumental in identifying the functional groups within a molecule and elucidating how they are affected by complexation. In the case of ibuprofen, the carboxylic acid group is the primary site of interaction with the aluminum ion.
The FTIR spectrum of pure ibuprofen exhibits a characteristic broad band for the O–H stretch of the carboxylic acid, typically observed in the 2500–3300 cm⁻¹ region. sci-hub.se Another key feature is the sharp and intense carbonyl (C=O) stretching vibration, which appears around 1721 cm⁻¹. sci-hub.se Upon formation of the aluminum salt, significant changes in the FTIR spectrum are observed, providing clear evidence of coordination. The disappearance of the broad O–H stretching band indicates the deprotonation of the carboxylic acid. mdpi.com
Furthermore, the C=O stretching band shifts to a lower frequency in the complex. This shift is a direct consequence of the coordination of the carboxylate group to the aluminum ion, which weakens the C=O double bond. The positions of the asymmetric (νasy(COO)) and symmetric (νsy(COO)) stretching vibrations of the carboxylate group in the complex can provide insights into the coordination mode. The difference between these two frequencies (Δν) is often used to distinguish between monodentate, bidentate chelating, and bidentate bridging coordination. mdpi.com For instance, a Δν value greater than 200 cm⁻¹ can suggest an asymmetric bidentate ligand. mdpi.com
In studies involving ibuprofen loaded onto alumina (B75360) (aluminum oxide), bands corresponding to Al-O vibrations are observed, further confirming the interaction between the drug and the aluminum-containing support. nanomedicine-rj.com
| Functional Group | Pure Ibuprofen (cm⁻¹) | This compound Complex (cm⁻¹) | Interpretation |
| O-H stretch (carboxylic acid) | ~3200-2500 (broad) sci-hub.se | Absent mdpi.com | Deprotonation of carboxylic acid upon salt formation. |
| C=O stretch (carboxylic acid) | ~1721 sci-hub.se | Shifted to lower frequency mdpi.com | Coordination of carbonyl oxygen to aluminum. |
| Asymmetric COO⁻ stretch | - | ~1627–1716 mdpi.com | Indicates carboxylate coordination. |
| Symmetric COO⁻ stretch | - | ~1404–1423 mdpi.com | Indicates carboxylate coordination. |
| Sn-O stretch (in tin complexes) | - | ~443-482 mdpi.com | Evidence of metal-oxygen bond formation. |
| Sn-C stretch (in tin complexes) | - | ~543-555 mdpi.com | Evidence of metal-carbon bond formation. |
Raman Spectroscopy for Molecular Vibrational Fingerprinting of this compound
Raman spectroscopy offers a complementary vibrational fingerprint of this compound, often providing better sensitivity for non-polar bonds and symmetric vibrations. The Raman spectrum of pure ibuprofen shows characteristic sharp bands. americanpharmaceuticalreview.com For instance, a notable peak around 1607 cm⁻¹ can be attributed to the C-H vibration of the aromatic ring and the C=C of the carboxyl group. acs.orgnih.gov
Upon complexation with a metal ion like aluminum, shifts in the Raman bands, particularly those associated with the carboxylate group, are expected. These shifts provide information on the coordination environment. Raman studies on metal complexes of ibuprofen have helped in distinguishing between different coordination modes, such as monodentate and bidentate. cnr.it The low-frequency region of the Raman spectrum (below 400 cm⁻¹) can also reveal vibrations associated with the metal-ligand bonds, offering direct evidence of complex formation. acs.org
| Vibrational Mode | Pure Ibuprofen (cm⁻¹) | Interpretation |
| In-plane C=C ring deformation | 635 acs.orgnih.gov | Aromatic ring vibration. |
| C=O and aromatic C-H stretching | 746 acs.orgnih.gov | Combination of carbonyl and aromatic vibrations. |
| C-H vibration of aromatic ring and C=C of carboxyl group | 1607 acs.orgnih.gov | Key fingerprint region. |
| Aliphatic C-H stretches | 2914, 2937, 2954 acs.orgnih.gov | Vibrations of the isobutyl group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights of this compound
NMR spectroscopy is an unparalleled technique for obtaining detailed structural information in solution and solid states. Different nuclei can be probed to build a comprehensive picture of the this compound complex.
Carbon-13 and Proton NMR for Ligand Conformation and Bonding Environment
¹H and ¹³C NMR spectroscopy are used to characterize the organic ligand (ibuprofen) within the complex. In the ¹H NMR spectrum of pure ibuprofen, distinct signals for the aromatic protons, the methine proton of the propionic acid moiety, and the protons of the isobutyl group are observed. central.educhemicalbook.com Similarly, the ¹³C NMR spectrum shows resolved resonances for all the carbon atoms in the molecule. nih.govasahilab.co.jpresearchgate.net
Upon complexation with aluminum, changes in the chemical shifts of the protons and carbons near the coordination site are expected. For instance, the chemical shifts of the carboxyl carbon and the adjacent methine (CH) carbon and proton are particularly sensitive to the formation of the aluminum salt. These shifts can provide information about the electronic environment and conformation of the ibuprofen ligand upon binding to the aluminum center. Solid-state NMR studies have been particularly useful in investigating the mobility and conformation of ibuprofen when intercalated in materials like hydrotalcite, showing increased molecular motion within the carrier. unipi.it
Aluminum-27 NMR for Coordination Environment of Aluminum in Ibuprofen Complexes
²⁷Al NMR is a direct and powerful probe for the coordination environment of the aluminum ion. The chemical shift of ²⁷Al is highly sensitive to its coordination number and the symmetry of its local environment. researchgate.netresearchgate.net Generally, tetracoordinated aluminum (AlIV) resonates around 50-60 ppm, pentacoordinated aluminum (AlV) around 0 ppm, and hexacoordinated aluminum (AlVI) around -20 ppm. researchgate.net
In studies of aluminated mesoporous silica (B1680970) nanoparticles, ²⁷Al NMR has been used to distinguish between tetrahedrally and octahedrally coordinated aluminum. rsc.orgresearchgate.net For this compound, ²⁷Al NMR would be crucial in determining the coordination number of the aluminum center, which could be four, five, or six depending on the number of ibuprofen ligands and other species like hydroxide (B78521) or water molecules coordinated to it. nih.govdrugbank.com The broadness of the ²⁷Al NMR signal can also provide information about the symmetry of the aluminum site; a more symmetric environment leads to a sharper signal. nih.gov
| Aluminum Coordination | Typical ²⁷Al Chemical Shift (ppm) |
| Tetrahedral (AlIV) | ~50-60 researchgate.net |
| Pentacoordinated (AlV) | ~0 researchgate.net |
| Octahedral (AlVI) | ~-20 researchgate.net |
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis of this compound
Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound and for studying its fragmentation pattern, which can provide structural clues. The molecular weight of this compound is reported as 454.5 g/mol . nih.govgenome.jp
Electron ionization (EI) mass spectrometry of ibuprofen typically shows a molecular ion peak (M⁺) at m/z 206. nih.govresearchgate.netakjournals.com The fragmentation pattern includes characteristic losses, such as the loss of the carboxyl group. researchgate.netakjournals.com For this compound, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be more suitable for observing the intact complex and its fragments. The mass spectrum would be expected to show peaks corresponding to the intact this compound complex, as well as fragments resulting from the loss of ibuprofen ligands or other coordinated groups. This information helps to confirm the stoichiometry of the complex. Inductively coupled plasma mass spectrometry (ICP-MS) has been used to measure the total aluminum content in pharmaceutical compositions containing ibuprofen, which can lead to the formation of this compound salts. google.com
X-ray Diffraction Studies for Crystalline Structure Determination of this compound
X-ray diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. Its application to this compound reveals critical information about its atomic and molecular arrangement.
Single Crystal X-ray Diffraction for Unit Cell Parameters and Bond Geometries
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline compound, including its unit cell parameters and bond geometries. However, research on the product formed from the solid-state interaction of ibuprofen with aluminum hydroxide indicates that the resulting this compound complex is amorphous. researchgate.net This amorphization means the compound does not form the ordered, repeating lattice structure characteristic of a crystal.
An amorphous solid lacks a long-range ordered structure, and therefore, it is not possible to grow the single crystals required for this analytical technique. Consequently, there is no reported single-crystal X-ray diffraction data, and thus no determined unit cell parameters or specific bond geometries for a crystalline form of this compound. The interaction leads to a complexed salt that is amorphous in nature. researchgate.net
Powder X-ray Diffraction (PXRD) for Polymorphic Forms and Phase Purity
Powder X-ray Diffraction (PXRD) is instrumental in analyzing polycrystalline or amorphous materials. It is used to identify crystalline phases, assess phase purity, and detect polymorphic forms.
Studies involving the co-milling of crystalline ibuprofen with aluminum hydroxide show a significant change in the PXRD patterns. researchgate.net The sharp, characteristic diffraction peaks of crystalline ibuprofen disappear as the ratio of aluminum hydroxide increases. researchgate.net When co-milled at a 1:2 weight ratio of ibuprofen to aluminum hydroxide, the PXRD pattern shows a complete absence of these peaks, indicating a full interaction and the formation of an amorphous aluminum-ibuprofen complexed salt. researchgate.net This lack of crystalline peaks confirms the high phase purity of the amorphous product, as no residual crystalline ibuprofen or aluminum hydroxide is detected. researchgate.net
The common crystalline form of ibuprofen is Form I. mdpi.com There are no reported polymorphs of this compound, as the compound itself has been identified as amorphous. researchgate.net The PXRD pattern of an amorphous material is characterized by a broad, diffuse halo rather than sharp Bragg peaks.
Table 1: Comparative PXRD Findings
| Sample | PXRD Pattern Characteristics | Inference |
|---|---|---|
| Crystalline Ibuprofen (Form I) | Exhibits characteristic sharp peaks indicative of a crystalline structure. mdpi.compharmtech.com | Ordered crystal lattice. |
| Ibuprofen-Aluminum Hydroxide (1:2 co-milled) | Disappearance of characteristic peaks of the parent compounds; presence of a broad halo. researchgate.net | Formation of a new, amorphous phase with high purity. researchgate.net |
Thermal Analysis Methodologies for Phase Transitions and Decomposition Pathways
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for understanding the phase transitions and thermal stability of this compound.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material as a function of temperature. For crystalline ibuprofen, the DSC thermogram shows a sharp endothermic peak corresponding to its melting point, which is typically in the range of 75–78 °C. pharmtech.comresearchgate.net
In contrast, the characterization of the amorphous this compound complex via DSC would be expected to show a glass transition (Tg) rather than a sharp melting point. A glass transition is a characteristic thermal event for amorphous materials. Studies on milled mixtures of ibuprofen and aluminum hydroxide have utilized DSC to characterize the interaction, confirming the formation of a new substance. researchgate.net The disappearance of the ibuprofen melting endotherm in the complex provides further evidence of the loss of crystallinity and the formation of the amorphous salt. researchgate.net
Table 2: DSC Data for Ibuprofen
| Parameter | Reported Value | Source(s) |
|---|---|---|
| Melting Point (Tm) | 75.71 ± 0.138 °C | pharmtech.com |
| Enthalpy of Fusion (ΔH) | 128.63 ± 11.6 J/g | pharmtech.com |
| Glass Transition Temperature (Tg) | -42.3 °C | researchgate.net |
Thermogravimetric Analysis (TGA) for Decomposition Characteristics
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing crucial information about its thermal stability and decomposition pathways.
TGA studies on pure ibuprofen show that it is thermally stable up to approximately 152.6°C, with initial mass loss attributed to evaporation rather than decomposition. scirp.org Significant decomposition begins at higher temperatures, with a mass loss of about 99.75% occurring in the range of 200-240°C. frontiersin.org
For ibuprofen-aluminum compounds, such as an ibuprofen-aluminum oxide nanocomposite, TGA reveals the decomposition profile of the composite material. nanomedicine-rj.com The analysis of these composites helps in understanding how the incorporation of ibuprofen onto an alumina matrix affects its thermal stability. The TGA curves for such composites show mass loss events corresponding to the degradation of the ibuprofen component. nanomedicine-rj.com The specific temperatures and percentage of mass loss are dependent on the drug loading within the aluminum-based matrix.
Table 3: TGA Decomposition Data for Ibuprofen
| Onset of Significant Mass Loss | Temperature Range of Major Decomposition | Reference |
|---|---|---|
| > 152.6 °C | 200 - 240 °C | scirp.orgfrontiersin.org |
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| Ibuprofen |
| This compound |
| Aluminum hydroxide |
Theoretical and Computational Chemistry Approaches to Ibuprofen Aluminum Systems
Quantum Mechanical (QM) Calculations for Electronic Structure and Bonding in Ibuprofen (B1674241) Aluminum
Quantum mechanical calculations are fundamental to understanding the electronic properties that govern the formation and stability of ibuprofen-aluminum complexes. northwestern.edu These methods solve the electronic Schrödinger equation to determine properties like molecular structure, energy, and orbital distributions. northwestern.eduacs.org
Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the molecular properties and interactions of drug molecules with other substances, including metal ions and surfaces. acs.orgnih.gov DFT calculations have been employed to explore the interaction between ibuprofen and aluminum-containing materials, such as aluminum nitride (AlN) and aluminum hydroxide (B78521).
Studies involving the adsorption of an ibuprofen molecule on an aluminum nitride (AlN) nanocage show that the interaction is energetically favorable. researchgate.net The primary interaction site is the carboxylic group of ibuprofen, which coordinates with the aluminum atoms on the nanocage surface. researchgate.net This interaction is predominantly electrostatic in nature. researchgate.net The calculated adsorption energy for the most stable configuration of ibuprofen on the AlN surface is approximately -29.43 kcal/mol, indicating a strong interaction. researchgate.net
Experimentally, the interaction between ibuprofen and aluminum hydroxide has been studied by co-milling the two compounds. nih.govresearchgate.net Spectroscopic data from these experiments suggest an acid-base reaction where the aluminum cation interacts with the carboxyl group of ibuprofen, leading to the formation of a complex. nih.govresearchgate.net DFT calculations can model such interactions, optimizing the geometry to find the most stable coordination. In related systems, DFT has been used to determine that the cyclic hydrogen bonds between ibuprofen and other molecules can be strong, with association energies calculated to be as high as 73.4 kJ/mol (approximately 17.5 kcal/mol) for a heterodimer. acs.org For an aluminum complex, it is proposed that the Al(III) ion coordinates with three ibuprofen ligands, acting as a monobasic bidentate ligand through the deprotonated carboxylic group. imrpress.comimrpress.com
| Parameter | Value | Significance |
|---|---|---|
| Adsorption Energy | -29.43 kcal/mol | Indicates a strong, stable adsorption of ibuprofen on the AlN surface. researchgate.net |
| Interaction Mechanism | Electrostatic | Highlights the nature of the forces governing the binding. researchgate.net |
| HOMO-LUMO Gap Change (AlN) | Decreased from 3.99 to 2.84 eV | Suggests a significant electronic perturbation of the AlN nanocage upon ibuprofen adsorption, increasing its conductivity. researchgate.net |
| Key Interacting Groups | Ibuprofen's carboxyl group and Al atoms of the nanocage | Identifies the specific sites of coordination. researchgate.net |
Molecular orbital analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about chemical reactivity and electronic transitions. nih.gov The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a smaller gap suggests higher reactivity. nih.govdergipark.org.tr
In the DFT study of ibuprofen on an AlN nanocage, analysis of the frontier molecular orbitals showed that the HOMO-LUMO gap of the AlN nanocage significantly decreased from 3.99 eV to 2.84 eV after ibuprofen adsorption. researchgate.net This indicates that charge transfer occurs from the ibuprofen molecule to the AlN surface, making the complex more electronically active than the pristine nanocage. researchgate.net Natural Bond Orbital (NBO) analysis confirms the transfer of charge in such interacting systems. researchgate.net This charge redistribution is central to the ligand-metal interaction, stabilizing the resulting complex. The interaction involves the deprotonated carboxylic group of ibuprofen binding to the metal ion, a common feature in ibuprofen-metal complexes. imrpress.commdpi.com
Density Functional Theory (DFT) Studies of Coordination Geometry and Interactions
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interfacial Dynamics
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. helsinki.fi This technique is valuable for analyzing the conformational flexibility of molecules and their dynamics at interfaces, which is particularly relevant for understanding drug delivery systems. helsinki.finih.gov
MD simulations also allow for the study of conformational changes. Ibuprofen is a flexible molecule, and its conformation can be influenced by its environment. arxiv.orgrsc.org Simulations can track the populations of different conformers and the energy barriers between them. arxiv.org At interfaces, such as the surface of an aluminum oxide pore, distinct populations of molecules can exist: a "surface" population that interacts directly with the pore walls and a "core" population further from the surface, each with different molecular mobility. aip.org
| System Studied | Key Finding | Implication |
|---|---|---|
| Ibuprofen in Hydrotalcite (Mg/Al) nih.gov | Increased molecular mobility of intercalated ibuprofen. Molecules exhibit a "wobbling-in-a-cone" motion. | The carrier matrix enhances the dynamic behavior of the drug molecule, which can influence its release properties. |
| Ibuprofen in Nanopores (e.g., Silica (B1680970), Aluminum Oxide) aip.org | Existence of two distinct molecular populations ("core" and "surface") with different dynamics. | Interfacial interactions directly impact the molecular mobility and physical state of the confined drug. |
| Ibuprofen in solution helsinki.fiarxiv.org | Characterization of multiple stable conformers and their relative populations. | Provides a baseline for understanding how interactions with surfaces like aluminum might alter conformational preferences. |
Binding Affinity Prediction and Interaction Modeling (Non-Biological Receptor Focus)
Computational methods are crucial for predicting the binding affinity between a ligand like ibuprofen and a non-biological receptor, such as a mineral surface or a synthetic material. These models help in designing materials for applications like drug delivery or substance removal.
The binding of ibuprofen to aluminum-containing surfaces has been modeled to understand adsorption processes. In the case of ibuprofen on an AlN nanocage, DFT calculations predicted a strong binding (adsorption) energy of -29.43 kcal/mol. researchgate.net This value quantifies the strength of the interaction. Similarly, the interaction of ibuprofen with aluminum-modified activated carbon has been studied for water purification. mdpi.com Modeling suggests that at low pH, the positively charged surface of the aluminum-modified carbon attracts ibuprofen molecules through electrostatic interactions and hydrogen bonding. mdpi.commdpi.com
Molecular modeling techniques, such as attachment energy calculations, can predict the most favorable binding sites on a crystal surface. doaj.orgscispace.com Though not performed on a pure aluminum surface, studies on analogous systems like α-lactose monohydrate crystals have shown that ibuprofen has preferential binding sites on specific crystal faces. doaj.org This type of modeling could be applied to predict how ibuprofen would bind to the surfaces of aluminum-containing minerals like gibbsite or corundum, identifying the key interactions (e.g., hydrogen bonds, electrostatic forces) between ibuprofen's carboxyl group and the aluminol (Al-OH) groups on the surface. mdpi.com
Computational Prediction of Spectroscopic Properties for Ibuprofen Aluminum Species
Theoretical calculations can predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, for molecules and their complexes. researchgate.net Comparing these predicted spectra with experimental data helps to validate the proposed structures and understand the nature of intermolecular interactions.
DFT calculations are frequently used to predict the vibrational frequencies of ibuprofen. researchgate.net When ibuprofen interacts with a metal ion or a surface, characteristic shifts in its IR spectrum are observed, particularly for the vibrations of the carboxylic acid group. nih.govresearchgate.net Experimental studies of an Al(III)-ibuprofen complex show that coordination to the aluminum ion causes the C=O stretching vibration of the carboxylic acid to shift. imrpress.comimrpress.com Computational models can replicate these shifts. For example, DFT calculations of ibuprofen adsorbed on silica (MCM-41) accurately predicted the changes in the IR spectrum upon the formation of hydrogen bonds between the drug's carboxyl group and the surface's silanol (B1196071) groups. researchgate.net A similar approach would be used for an ibuprofen-aluminum system, where calculations would predict the vibrational frequencies of the Al-O-C bonds formed in the complex, providing a theoretical spectrum that can be directly compared with experimental FTIR results. nih.govresearchgate.net These computational tools are invaluable for interpreting experimental spectra and confirming the coordination mode of ibuprofen with aluminum.
Solid State Forms and Polymorphism of Ibuprofen Aluminum
Crystallization and Recrystallization Strategies for Ibuprofen (B1674241) Aluminum Polymorphs
The formation of ibuprofen aluminum complexes often involves co-milling or co-precipitation techniques rather than traditional crystallization from a solution of a pre-formed salt. The interaction between ibuprofen and aluminum hydroxide (B78521) can be induced in the solid state through mechanochemical processes like co-milling. researchgate.netnih.gov This method involves grinding the two components together, which can lead to an acid-base reaction and the formation of an ibuprofen-aluminum complex. researchgate.netnih.gov
Another approach involves the impregnation of ibuprofen onto a porous alumina (B75360) support. For instance, sol-gel derived nano-porous γ-alumina can be loaded with ibuprofen, leading to a nanocomposite material. nanomedicine-rj.comnanomedicine-rj.com This method utilizes the high surface area and porous nature of the alumina to disperse the ibuprofen molecules, which can influence their solid-state form. nanomedicine-rj.com
The choice of solvent and the presence of additives are crucial in modifying the crystal habit of ibuprofen, though this is more related to the crystallization of ibuprofen itself rather than a pre-formed aluminum salt. nih.govrsc.orgpharmtech.com For example, crystallization from different solvents like methanol, ethanol (B145695), and hexane (B92381) can result in polyhedral or needle-like crystals of ibuprofen. sci-hub.se
Identification and Characterization of Polymorphic Forms, Amorphous States, and Solvates
The interaction between ibuprofen and aluminum hydroxide can lead to the formation of an amorphous complexed salt. researchgate.netnih.gov Several analytical techniques are employed to identify and characterize these solid-state forms.
X-Ray Powder Diffractometry (XRPD): XRPD is a key technique for distinguishing between crystalline and amorphous materials. Crystalline ibuprofen exhibits sharp diffraction peaks. mdpi.com When ibuprofen is co-milled with aluminum hydroxide in a sufficient ratio (e.g., 1:2), these characteristic peaks disappear, indicating a loss of crystallinity and the formation of an amorphous state. researchgate.netnih.gov Similarly, when ibuprofen is loaded onto γ-alumina, the absence of crystalline ibuprofen peaks in the XRD pattern suggests that the drug is well-distributed and potentially in an amorphous or non-crystalline state on the alumina surface. nanomedicine-rj.comnanomedicine-rj.com
Differential Scanning Calorimetry (DSC): DSC is used to study the thermal behavior of the materials. Crystalline ibuprofen shows a sharp endothermic peak corresponding to its melting point. rsc.orgpjps.pk The absence or shift of this peak in ibuprofen-aluminum hydroxide mixtures can indicate an interaction and the formation of a new solid phase. researchgate.net In some cases, the presence of additives can cause slight shifts in the melting point. nih.gov
Fourier Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is crucial for identifying chemical interactions. The spectrum of pure ibuprofen shows a characteristic peak for the carboxylic acid carbonyl group. nih.gov In co-milled ibuprofen-aluminum hydroxide powders, the intensity of this peak decreases, while a new peak corresponding to the carboxylate ion appears and increases in absorbance. researchgate.netnih.gov This change signifies an acid-base reaction between the carboxylic acid of ibuprofen and the aluminum hydroxide, resulting in salt formation. researchgate.netnih.gov
Scanning Electron Microscopy (SEM): SEM provides information about the morphology of the particles. Studies have shown that co-milling ibuprofen with aluminum hydroxide can lead to changes in particle shape and the formation of agglomerates, indicating a complete interaction between the two components. researchgate.net
No specific solvates of this compound are prominently discussed in the provided research, with the focus being primarily on the formation of amorphous salts.
Amorphous State Formation and Stabilization Mechanisms for this compound
The formation of amorphous this compound is primarily achieved through solid-state milling of ibuprofen with aluminum hydroxide or kaolin (B608303) (hydrated aluminum silicate). researchgate.netnih.govnih.govresearchgate.net The mechanochemical energy from milling facilitates an acid-base reaction between the carboxylic acid group of ibuprofen and the aluminum hydroxide. researchgate.netnih.gov This reaction leads to the formation of an aluminum-ibuprofen complexed salt, which is amorphous. researchgate.netnih.gov
The stabilization of this amorphous state is a key aspect. Research has shown that the amorphous complex formed by co-milling ibuprofen and aluminum hydroxide is physically stable. researchgate.netnih.gov When stored under accelerated stability conditions (40°C and 75% relative humidity) for 10 weeks, XRD studies showed no reversion to the crystalline state. researchgate.netnih.gov FTIR analysis of these stored samples revealed a continued increase in the carboxylate peak, indicating the ongoing stability and completeness of the acid-base reaction. researchgate.netnih.gov
Another method for generating and stabilizing amorphous ibuprofen involves using nanoporous materials. Nanoporous anodic aluminum oxide (AAO) substrates can be used to solidify ibuprofen into a less crystalline form. nih.gov The confinement of ibuprofen within the nanopores hinders its ability to crystallize. nih.gov Similarly, loading ibuprofen into mesoporous materials like γ-alumina or silica (B1680970) aerogels can suppress crystallization and stabilize the amorphous form. nanomedicine-rj.comnanomedicine-rj.comaip.orgtandfonline.com The interaction between the drug molecules and the pore walls of the carrier is a critical factor in this stabilization. nanomedicine-rj.com
| Method of Amorphization | Stabilizing Factor | Reference |
| Co-milling with Aluminum Hydroxide | Formation of a stable amorphous salt | researchgate.netnih.gov |
| Co-milling with Kaolin | Acid-base reaction and formation of a stable salt | nih.govresearchgate.net |
| Solidification in Nanoporous AAO | Geometric confinement within nanopores | nih.gov |
| Loading into γ-Alumina | High surface area and interaction with pore walls | nanomedicine-rj.comnanomedicine-rj.com |
Interconversion Pathways Between Solid-State Forms
The primary transformation discussed for ibuprofen in the context of aluminum compounds is the conversion from its crystalline acid form to an amorphous salt form. researchgate.netnih.govresearchgate.net This conversion is driven by the acid-base reaction with aluminum hydroxide or kaolin during co-milling. researchgate.netnih.govresearchgate.net The process appears to be largely unidirectional under these conditions, with the resulting amorphous salt showing high physical stability and no tendency to revert to the crystalline acid form, even under stress conditions. researchgate.netnih.gov
While ibuprofen itself can exist in different crystal habits depending on the crystallization solvent, it does not exhibit true polymorphism. fip.orgsci-hub.se Therefore, interconversion between different polymorphic forms of this compound is not a relevant concept based on current literature. The focus is on the conversion from a crystalline drug to an amorphous salt complex.
Studies on ibuprofen with other materials have noted that some amorphous solid dispersions can be unstable and recrystallize over time or with changes in temperature. researchgate.netdiva-portal.org However, the specific complex with aluminum hydroxide appears to be notably stable. researchgate.netnih.gov
Influence of Solid-State Form on Material Processing Characteristics (e.g., flowability, compaction)
The solid-state form of ibuprofen significantly impacts its processing characteristics. Pure ibuprofen often has poor flow and compaction properties, which can make it challenging for direct compression into tablets. pharmtech.comnih.govpharmtech.comglobalresearchonline.net Its needle-like crystal habit can contribute to these issues. pharmtech.compharmtech.com
Crystal engineering techniques, such as recrystallization in the presence of additives, can modify the crystal habit of ibuprofen to improve its physicomechanical properties. nih.govrsc.orgglobalresearchonline.net For example, creating more spherical or polyhedral crystals can enhance flowability and compressibility. pharmtech.com
The formation of an amorphous this compound complex through co-milling also alters the material's properties. While the specific flowability and compaction of this compound are not extensively detailed in the provided search results, the process of co-milling and the resulting particle characteristics would inherently change these properties from those of pure crystalline ibuprofen. The formation of agglomerates, as seen in SEM images of co-milled ibuprofen and aluminum hydroxide, would lead to a different powder behavior. researchgate.net Generally, altering the solid state from crystalline to amorphous can have a significant, though not always predictable, effect on powder flow and compaction.
| Property | Crystalline Ibuprofen | Modified/Amorphous Ibuprofen | Reference |
| Flowability | Often poor | Can be improved by crystal engineering | pharmtech.comnih.govpharmtech.comglobalresearchonline.net |
| Compaction | Poor, high capping tendency | Can be improved by crystal engineering | pharmtech.comnih.govrsc.orgglobalresearchonline.net |
| Crystal Habit | Often needle-like (acicular) | Can be modified to polyhedral or spherical | pharmtech.comsci-hub.se |
Formulation Science and Advanced Delivery System Design Principles for Ibuprofen Aluminum
Design of Encapsulation Strategies for Controlled Release Systems (Conceptual Frameworks)
Encapsulation strategies are pivotal in developing controlled-release systems for ibuprofen (B1674241) aluminum, aiming to provide sustained therapeutic action and minimize potential side effects. These strategies involve entrapping the drug within a carrier matrix, which then governs its release rate.
Polymeric Nanoparticle and Microparticle Development (Theoretical Aspects)
The theoretical development of polymeric nanoparticles and microparticles for ibuprofen delivery involves creating systems that can release the drug in a controlled manner, often following specific kinetic models. For instance, the release of ibuprofen from poly(d,l-lactide-co-glycolide) (B1216819) (PLGA) microcapsules has been shown to follow a Fickian diffusion mechanism. nih.gov The Korsmeyer-Peppas model, which describes drug release from a polymeric system, has been applied to analyze the release of ibuprofen from various nanoparticle formulations, with the 'n' value indicating the nature of the release mechanism (e.g., n < 0.5 suggests Fickian diffusion). nih.gov
The encapsulation efficiency of these particles is a critical parameter. For example, ibuprofen-loaded cubic nanoparticles have demonstrated high encapsulation efficiencies exceeding 85%. nih.gov Similarly, ibuprofen-loaded PLGA films have also shown high drug loading and encapsulation efficiency. dovepress.com The theoretical design of these systems often involves considering the physicochemical properties of both the drug and the polymer to optimize drug loading and achieve the desired release profile. dovepress.comnih.gov
Liposomal and Micellar Delivery System Concepts for Ibuprofen Aluminum
Liposomes and micelles represent promising lipid-based nanocarriers for ibuprofen delivery. nih.govacs.org Liposomes, which are vesicular structures composed of lipid bilayers, can encapsulate hydrophilic drugs in their aqueous core and lipophilic drugs like ibuprofen within the lipid membrane. acs.org Multilamellar liposomes (MLLs) have been investigated for the sustained release of ibuprofen, demonstrating high entrapment efficiency. fortunejournals.com The release of ibuprofen from these MLLs can be sustained over time, which is advantageous for reducing dosing frequency. fortunejournals.com
Micellar systems, which are aggregates of surfactant molecules, can also solubilize poorly water-soluble drugs like ibuprofen within their hydrophobic core. The transformation of liposomal dispersions containing ibuprofen lysinate into mixed micellar solutions has been studied, showing an influence on drug release and permeation. nih.gov While liposomal systems may exhibit slower drug release, mixed micellar solutions can enhance the permeation of ibuprofen. nih.gov The design of these systems focuses on the interplay between the drug, lipids, and surfactants to control the colloidal structure and subsequent drug release characteristics. nih.govnih.gov
Complexation with Cyclodextrins for Solubility Enhancement (Mechanistic Focus)
The poor aqueous solubility of ibuprofen is a significant hurdle in its formulation. ijpsonline.com Complexation with cyclodextrins (CDs), which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, is a well-established method to enhance the solubility and dissolution rate of poorly soluble drugs like ibuprofen. researchgate.netmdpi.com
The mechanism involves the inclusion of the nonpolar part of the ibuprofen molecule into the hydrophobic cavity of the cyclodextrin. mdpi.com This forms an inclusion complex, which has a higher affinity for water. Studies have shown that hydroxypropyl-β-cyclodextrin (HP-β-CD) is particularly effective in increasing the aqueous solubility of ibuprofen, with some approaches reporting an increase of over 1000%. researchgate.net Phase solubility studies are often conducted to determine the stoichiometry and stability of these complexes, which is typically found to be a 1:1 molar ratio for ibuprofen and β-cyclodextrins. mdpi.comnih.gov The formation of these inclusion complexes can be confirmed through various analytical techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray diffraction (XRD), which can show changes in the physicochemical properties of the drug upon complexation. researchgate.netnih.gov
Development of Topical Delivery Vehicles (Design Principles)
Topical delivery of ibuprofen offers the advantage of localized action, reducing systemic side effects. scielo.brnih.gov The design of effective topical delivery vehicles for this compound focuses on overcoming the skin's barrier function, primarily the stratum corneum. mdpi.com
Key design principles include:
Enhancing Permeation: Utilizing penetration enhancers or formulating the drug in systems like nano-emulsions, nano-emulgels, and colloidal suspensions can improve its transport across the skin. nih.govmdpi.com Nanoscaled emulsions with small droplet sizes have shown promise in enhancing the topical delivery of ibuprofen. nih.gov
Vehicle Composition: The choice of excipients, such as oils, surfactants, and gelling agents, is crucial. For instance, palm olein esters have been used as the oil phase in nano-emulsions for ibuprofen. nih.gov The composition can be optimized to ensure the drug remains in a solubilized state and to facilitate its partitioning into the skin. scielo.br
Adhesive Properties: For patch-based systems, the adhesive properties are critical for ensuring prolonged contact with the skin. scielo.br Multi-layer transdermal patches have been designed to provide controlled and continuous delivery of ibuprofen for extended periods. google.com
Bioadhesive and Mucoadhesive Formulation Concepts
Bioadhesive and mucoadhesive formulations are designed to adhere to biological surfaces, such as the mucosal lining of the gastrointestinal tract or the buccal cavity, for an extended period. nih.govsci-hub.se This approach can provide targeted drug delivery and prolonged release. nih.govgoogle.com
For ibuprofen, mucoadhesive microspheres have been developed using polymers like sodium alginate and sodium carboxymethyl cellulose. actapharmsci.com These systems aim to enhance the dissolution and bioavailability of ibuprofen while providing controlled release, which can reduce gastric irritation. actapharmsci.com The mucoadhesive properties of these formulations are often evaluated by measuring the force of adhesion to a mucosal surface. sci-hub.se
Buccal films are another promising mucoadhesive dosage form for ibuprofen, offering convenience for specific patient populations. mdpi.com These films can be formulated with natural polymers and nanocellulose to control the drug release profile. mdpi.com The design of these systems involves selecting polymers with appropriate bioadhesive strength and ensuring the formulation is comfortable for the patient. nih.gov
Methodologies for In Vitro Dissolution and Release Kinetics Assessment
In vitro dissolution and release kinetic studies are essential for evaluating the performance of this compound formulations. nanomedicine-rj.comresearchgate.netresearchgate.net These studies are typically conducted using compendial apparatus such as the USP Apparatus 2 (paddle) or Apparatus 4 (flow-through cell). researchgate.net The choice of dissolution medium is critical and often simulates physiological conditions, such as simulated gastric fluid (SGF), simulated intestinal fluid (SIF), and simulated body fluid (SBF). nanomedicine-rj.com
The release data is often fitted to various mathematical models to understand the underlying release mechanism. researchgate.netacs.orgpjps.pk Common models include:
Zero-Order Kinetics: Describes a constant drug release rate over time. acs.org
First-Order Kinetics: Describes a release rate that is proportional to the amount of drug remaining in the formulation. acs.org
Higuchi Model: Describes drug release from a matrix system based on Fickian diffusion. nih.govacs.org
Korsmeyer-Peppas Model: A more general model that can describe release mechanisms that are a combination of diffusion and polymer relaxation. nih.govacs.org
For example, a study on a sol-gel derived aluminum oxide-ibuprofen nanocomposite showed that the drug release was highest in SBF, followed by SIF and SGF. nanomedicine-rj.com The release kinetics from different formulations can vary significantly; for instance, co-milling ibuprofen with aluminum hydroxide (B78521) at different ratios resulted in varied dissolution profiles, with some ratios enhancing dissolution and others retarding it due to complex formation. researchgate.nettandfonline.com
Interactive Data Table: In Vitro Release of Ibuprofen from Aluminum-Containing Formulations
| Formulation | Medium | Time (min) | % Release | Reference |
| γ-Al-IBU25 | SBF | 15 | 80 | nanomedicine-rj.com |
| γ-Al-IBU25 | SBF | 240 | 90 | nanomedicine-rj.com |
| γ-Al-IBU50 | SBF | 15 | 74 | nanomedicine-rj.com |
| γ-Al-IBU50 | SBF | 240 | 86 | nanomedicine-rj.com |
| γ-Al-IBU25 | SIF | 15 | 73 | nanomedicine-rj.com |
| γ-Al-IBU25 | SIF | 240 | 79 | nanomedicine-rj.com |
| γ-Al-IBU50 | SIF | 15 | 67 | nanomedicine-rj.com |
| γ-Al-IBU50 | SIF | 240 | 73 | nanomedicine-rj.com |
Analytical Method Development and Validation for Ibuprofen Aluminum
Chromatographic Techniques for Purity and Assay Determination
Chromatographic methods are paramount for separating and quantifying ibuprofen (B1674241) and its related substances, providing high-resolution analysis critical for quality control.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the assay and purity evaluation of ibuprofen and its salts. researchgate.net The United States Pharmacopeia (USP) outlines specific HPLC methods for assessing the purity of ibuprofen raw material. These methods are designed to separate ibuprofen from any potential impurities, including related compounds and degradation products. researchgate.netwaters.com
Method development often involves optimizing parameters such as the column, mobile phase composition, flow rate, and detector wavelength to achieve the desired separation and sensitivity. ijnrd.org A common approach utilizes a C18 or C8 reverse-phase column. ijnrd.orgnih.gov The mobile phase typically consists of a mixture of an aqueous buffer (often adjusted to an acidic pH with phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov Detection is commonly performed using a photodiode array (PDA) or a UV detector at a wavelength where ibuprofen exhibits strong absorbance, such as 214 nm or 220 nm. ijnrd.orglcms.cz
Validation of the HPLC method as per International Conference on Harmonisation (ICH) guidelines ensures its reliability. nih.gov This includes demonstrating specificity, linearity, accuracy, precision, and robustness. globalresearchonline.net For instance, a study might report a linearity range of 5 to 25 µg/ml with a high correlation coefficient (e.g., 0.9998). globalresearchonline.net The system suitability is also verified to ensure the chromatographic system is performing adequately. waters.com
Table 1: Example of HPLC Method Parameters for Ibuprofen Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | 33% Acetonitrile in Water, pH 2.5 with phosphoric acid |
| Flow Rate | 2.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detector Wavelength | 214 nm |
This table presents a typical set of HPLC conditions for the analysis of ibuprofen, as might be found in a pharmacopeial monograph or a validated analytical procedure.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile impurities in pharmaceutical materials. thermofisher.com Impurity profiling is a critical aspect of drug development and manufacturing, as even small amounts of unwanted chemicals can affect the efficacy and safety of the final product. thermofisher.comresearchgate.net
For ibuprofen analysis, GC-MS can be employed to detect process-related impurities and degradation products. nih.govchromatographyonline.com The methodology involves separating the volatile components of a sample in the gas chromatograph, followed by detection and identification by the mass spectrometer. thermofisher.com The mass spectrometer provides detailed structural information about the impurities, allowing for their definitive identification. thermofisher.comhmdb.ca Published methods demonstrate the sensitivity of GC-MS for determining ibuprofen in biological samples, which can be adapted for impurity profiling in the bulk drug. nih.gov
Method development in GC-MS involves selecting the appropriate capillary column, temperature programming for the GC oven, and ionization mode for the mass spectrometer. thermofisher.com Validation would include assessing the limit of detection (LOD) and limit of quantification (LOQ) for known impurities.
Table 2: Illustrative GC-MS Parameters for Impurity Analysis
| Parameter | Condition |
|---|---|
| Column | Capillary column (e.g., TRACE™ TR-50MS) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C to 320 °C at 20 °C/min |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole or Orbitrap |
This table outlines representative GC-MS conditions that could be used for the impurity profiling of pharmaceutical starting materials. thermofisher.com
Spectrophotometric Quantification Methods for Ibuprofen Aluminum
Spectrophotometric methods offer a simpler and more rapid approach for the quantification of ibuprofen and aluminum, often used for routine quality control.
UV-Visible Spectroscopy
UV-Visible spectroscopy is a widely used technique for the quantitative determination of ibuprofen. thermofisher.comrdd.edu.iq The method is based on the principle that ibuprofen absorbs UV radiation at a specific wavelength. edu.krd The USP and European Pharmacopoeia (EP) both include spectrophotometric tests to confirm the identity and purity of ibuprofen. thermofisher.com
For quantification, a standard solution of ibuprofen is prepared, and its absorbance is measured at the wavelength of maximum absorption (λmax), which is typically around 220 nm, 228 nm, or 264 nm depending on the solvent used. ijnrd.orgglobalresearchonline.netresearchgate.net A calibration curve is constructed by plotting the absorbance of several standard solutions of known concentrations against their respective concentrations. globalresearchonline.net The concentration of ibuprofen in a sample solution can then be determined by measuring its absorbance and interpolating the value from the calibration curve. rdd.edu.iq The method is validated for linearity, accuracy, and precision. globalresearchonline.net For example, a method might show excellent linearity over a concentration range of 5 to 25 µg/ml. globalresearchonline.net
Table 3: UV-Visible Spectroscopy Validation Parameters for Ibuprofen
| Parameter | Result |
|---|---|
| Wavelength (λmax) | 228 nm |
| Linearity Range | 5-25 µg/ml |
| Correlation Coefficient (r²) | 0.9998 |
| Limit of Detection (LOD) | 0.59 µg/ml |
| Limit of Quantification (LOQ) | 1.80 µg/ml |
| Mean Recovery | 97.83% |
This table summarizes typical validation results for a UV spectrophotometric method for ibuprofen quantification. globalresearchonline.net
Atomic Absorption/Emission Spectroscopy for Aluminum Content Quantification
To determine the aluminum content in this compound, atomic absorption spectroscopy (AAS) or inductively coupled plasma-atomic emission spectrometry (ICP-AES) are the methods of choice. nih.govcdc.gov These techniques are highly sensitive and specific for the quantification of metallic elements.
In AAS, a sample of this compound is first digested to bring the aluminum into solution. nih.gov The solution is then atomized, typically in a flame or a graphite (B72142) furnace, and the amount of light absorbed by the ground-state aluminum atoms at a specific wavelength (e.g., 309.3 nm) is measured. nih.gov The absorbance is directly proportional to the concentration of aluminum in the sample. Graphite furnace AAS (GFAAS) offers higher sensitivity compared to flame AAS. nih.govcdc.gov
ICP-AES is another powerful technique for elemental analysis. nih.govcdc.gov It utilizes a high-temperature plasma to excite the atoms of the element of interest, which then emit light at characteristic wavelengths as they return to their ground state. The intensity of the emitted light is proportional to the concentration of the element. Both AAS and ICP-AES methods require careful sample preparation to avoid contamination, which is a significant concern in aluminum analysis due to its ubiquity. cdc.goviaea.org
Table 4: Comparison of Techniques for Aluminum Quantification
| Technique | Principle | Advantages |
|---|---|---|
| Flame Atomic Absorption Spectroscopy (FAAS) | Measures light absorption by ground-state atoms in a flame. | Routine, relatively low cost. nih.govcdc.gov |
| Graphite Furnace Atomic Absorption Spectroscopy (GFAAS) | Measures light absorption by ground-state atoms in a heated graphite tube. | High sensitivity, suitable for low concentrations. nih.govcdc.gov |
| Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) | Measures light emitted by excited atoms in a high-temperature plasma. | Multi-element capability, fewer chemical interferences. nih.govcdc.gov |
This table compares the key features of common spectroscopic techniques used for the quantification of aluminum.
Potentiometric and Titrimetric Methods for Characterization
Potentiometric and titrimetric methods provide a classical yet reliable approach for the characterization and quantification of ibuprofen. nih.gov
Potentiometric titration involves monitoring the change in potential of an indicator electrode as a titrant is added to the sample solution. academicjournals.orgcuni.cz For the determination of ibuprofen, an acid-base titration is typically performed. The ibuprofen, being a weak acid, is titrated with a standard solution of a strong base, such as sodium hydroxide (B78521). nih.govacademicjournals.org The endpoint of the titration, which corresponds to the complete neutralization of ibuprofen, is determined from the inflection point of the titration curve (a plot of potential versus titrant volume). researchgate.netresearchgate.net The use of different solvents can influence the titration. nih.gov
These methods are often simpler and less expensive than chromatographic techniques. academicjournals.org They can be validated for accuracy and precision, with reported relative standard deviations typically being low. nih.gov The development of ion-selective electrodes (ISEs) for ibuprofen also offers a direct potentiometric method for its determination. cuni.cz
Validation Parameters for Analytical Procedures (Accuracy, Precision, Linearity, Robustness, Selectivity)
The validation of analytical procedures for this compound is a critical process to ensure the reliability, quality, and consistency of analytical data. This process adheres to guidelines set by regulatory bodies such as the International Council for Harmonisation (ICH). The validation encompasses a series of tests to demonstrate that the analytical method is suitable for its intended purpose. While specific, comprehensive validation studies exclusively for "this compound" as a distinct compound are not extensively published, the principles and methods applied are directly extrapolated from the well-established validation of analytical procedures for ibuprofen. The interaction between ibuprofen and aluminum hydroxide results in the formation of an aluminum salt or complex, which can be analyzed using similar techniques. tandfonline.comnih.gov
The validation of an analytical method for this compound would rigorously assess the following key parameters:
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically evaluated by determining the recovery of a known amount of the analyte (this compound) spiked into a placebo matrix. The study is carried out over a specified range of concentrations. For instance, recovery studies are often performed at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with multiple preparations for each level. ijnrd.org The percentage recovery is then calculated. A well-validated method will demonstrate high recovery rates, typically within 98-102%, indicating that the method can accurately quantify the analyte without significant bias from the sample matrix. scielo.org.ar
Table 1: Illustrative Accuracy Data for Ibuprofen Analysis This table represents typical data that would be generated during an accuracy study for Ibuprofen, which is analogous to what would be expected for this compound.
| Concentration Level (%) | Amount Added (mg) | Amount Recovered (mg) | % Recovery | Mean % Recovery |
|---|---|---|---|---|
| 80 | 8.0 | 7.95 | 99.38 | 99.54 |
| 8.0 | 7.98 | 99.75 | ||
| 8.0 | 7.96 | 99.50 | ||
| 100 | 10.0 | 10.02 | 100.20 | 100.03 |
| 10.0 | 9.98 | 99.80 | ||
| 10.0 | 10.01 | 100.10 | ||
| 120 | 12.0 | 11.95 | 99.58 | 99.75 |
| 12.0 | 12.01 | 100.08 | ||
| 12.0 | 11.95 | 99.58 |
Precision
Precision evaluates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD). Precision is considered at three levels:
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is assessed by performing a minimum of nine determinations covering the specified range for the procedure (e.g., 3 concentrations/3 replicates each) or by a minimum of six determinations at 100% of the test concentration. scribd.com
Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, or with different equipment.
Reproducibility: The precision between different laboratories (collaborative studies).
For a precise method, the %RSD values for repeatability and intermediate precision should be within acceptable limits, typically not more than 2%. scribd.com
Table 2: Illustrative Precision Data for Ibuprofen Analysis This table shows typical repeatability and intermediate precision results for an ibuprofen assay.
| Parameter | Statistic | Value |
|---|---|---|
| Repeatability (Intra-day) | Mean Assay (%) | 99.85 |
| % RSD | 0.55 | |
| Intermediate Precision (Inter-day) | Mean Assay (%) | 99.92 |
| % RSD | 0.78 |
Linearity
Linearity is the ability of the analytical procedure to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is determined by analyzing a series of dilutions of a standard solution of this compound across a range of concentrations. The results are plotted as signal (e.g., absorbance or peak area) versus concentration, and the relationship is evaluated by linear regression analysis. A high correlation coefficient (R²), typically greater than 0.999, indicates a strong linear relationship. ijarsct.co.in For example, a UV spectrophotometric method for ibuprofen demonstrated linearity in the concentration range of 5–25 μg/ml with a correlation coefficient of 0.999. ijarsct.co.in
Table 3: Illustrative Linearity Data for Ibuprofen by UV-Vis Spectrophotometry This table presents a typical data set for establishing the linearity of an analytical method for ibuprofen.
| Concentration (µg/mL) | Absorbance |
|---|---|
| 5 | 0.145 |
| 10 | 0.292 |
| 15 | 0.438 |
| 20 | 0.581 |
| 25 | 0.729 |
| Linear Regression Analysis | |
| Slope | 0.029 |
| Intercept | 0.001 |
| Correlation Coefficient (R²) | 0.9998 |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method, these variations might include the pH of the mobile phase, the mobile phase composition, the flow rate, and the column temperature. japsonline.com The stability of the analytical solution over a specific period is also assessed. scribd.com The method is considered robust if the results remain within acceptable criteria, with low %RSD values for the assay under these varied conditions. researchgate.net
Table 4: Illustrative Robustness Study for an HPLC Method for Ibuprofen This table outlines typical parameters and acceptable limits for a robustness study.
| Parameter Varied | Variation | % RSD of Assay |
|---|---|---|
| Flow Rate (mL/min) | 0.9 | 0.45 |
| 1.1 | 0.51 | |
| Mobile Phase Composition (Organic %) | -2% | 0.62 |
| +2% | 0.58 | |
| Wavelength (nm) | -2 nm | 0.71 |
| +2 nm | 0.66 |
Selectivity (Specificity)
Selectivity, or specificity, is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. scielo.org.ar For this compound, this would involve demonstrating that the analytical signal is solely from ibuprofen and not from aluminum ions, any excipients used in the formulation, or potential degradation products. This is often demonstrated by analyzing placebo samples, stressed degradation samples (exposed to acid, base, oxidation, heat, and light), and comparing the chromatograms to that of a standard solution of this compound. japsonline.com The absence of interfering peaks at the retention time of the analyte in the placebo and degradation samples indicates the selectivity of the method. scielo.org.ar
Environmental Fate and Degradation Studies of Ibuprofen Aluminum
Abiotic Degradation Pathways in Environmental Matrices (e.g., Photolysis, Hydrolysis)
The abiotic degradation of ibuprofen (B1674241) in the environment is a key process influencing its persistence. Primary pathways for its breakdown without microbial intervention include photolysis (degradation by light) and hydrolysis (reaction with water).
Studies have shown that direct photolysis of ibuprofen by simulated sunlight can occur, though the process can be slow. nih.govmdpi.com For instance, under simulated sunlight, only about 38% of initial ibuprofen was reported to have degraded over a 240-hour period. nih.gov Hydrolysis, on the other hand, is generally not considered a significant degradation pathway for ibuprofen under typical environmental pH conditions. mdpi.comwrc.org.za
Role of Mineral Particles (e.g., Clays (B1170129), Oxides) in Degradation Processes
The presence of mineral particles, particularly clays like kaolinite (B1170537) and aluminum oxides, can significantly influence the abiotic degradation of ibuprofen. nih.govresearchgate.net These minerals are common components of soils and sediments.
Research has demonstrated that the photodegradation of ibuprofen is substantially enhanced in the presence of clay particles. nih.govresearchgate.net In one study, the rate of ibuprofen degradation under solar radiation was four-fold higher in the presence of kaolinite clay compared to its absence, with 100% degradation observed within 120 hours. nih.gov The decay rate in the presence of the clay surface was at least six times higher for the irradiated sample compared to dark conditions. nih.govresearchgate.netresearchgate.net This enhancement is attributed to the adsorption of ibuprofen onto the clay surface, which can increase its susceptibility to photodegradation. nih.gov The interaction is thought to occur via hydrogen bonding and ligand exchange between the carboxylic acid group of ibuprofen and the silanol (B1196071) groups on the clay surface. nih.gov
Aluminum oxides (alumina) also play a role. While some studies focus on their use in controlled drug-release systems, the principles of interaction are relevant. nanomedicine-rj.com The high surface area and hydroxyl-rich surface of materials like γ-alumina facilitate strong interactions with ibuprofen molecules. nanomedicine-rj.com In the context of environmental degradation, such interactions on the surface of naturally occurring aluminum oxides could facilitate heterogeneous photocatalysis, potentially accelerating the breakdown of ibuprofen.
Table 1: Effect of Kaolinite Clay on Ibuprofen Photodegradation
| Condition | Initial Degradation Rate (M·hr⁻¹) | Percentage Degraded (Time) | Reference |
|---|---|---|---|
| Simulated Sunlight Only | 0.34 (± 0.03) x 10⁻⁴ | ~38% (240 hrs) | nih.gov |
| Simulated Sunlight + Kaolinite | 1.40 (± 0.1) x 10⁻⁴ | 100% (120 hrs) | nih.gov |
Microbial Transformation and Biodegradation Potential
Microbial breakdown is a crucial pathway for the removal of ibuprofen from the environment. mdpi.comd-nb.info Various bacteria have been identified that can degrade ibuprofen, often using it as a sole carbon and energy source. d-nb.infomdpi.com The primary mechanism of bacterial degradation often involves hydroxylation of the ibuprofen molecule, followed by further oxidation. mdpi.commdpi.com
While studies specifically on the biodegradation of a distinct "ibuprofen aluminum" compound are lacking, the presence of aluminum in the environment can influence microbial communities. Long-term exposure to both ibuprofen and aluminum has been shown to alter the oxidative stress status in aquatic organisms like Danio rerio, which could indirectly affect the microbial communities in their environment or gut. semanticscholar.org
The biodegradation of ibuprofen can be influenced by environmental conditions such as pH and the presence of other substances. mdpi.com Some bacterial strains, like Bacillus thuringiensis B1(2015b), have shown the ability to degrade ibuprofen, and this capability can be enhanced through immobilization. semanticscholar.org Studies on Rhodococcus cerastii IEGM 1278 showed complete oxidation of ibuprofen, but also revealed that some of the resulting metabolites could have higher phytotoxicity than the parent compound. plos.org
Sorption and Desorption Behavior in Aquatic and Terrestrial Systems
Sorption, the process of adhering to solid particles, is a key factor in determining the mobility and bioavailability of ibuprofen in the environment. pan.plagriculturejournals.cz Ibuprofen has a relatively low tendency to be removed by sorption in wastewater treatment plants, which contributes to its presence in effluents. pan.pl
The interaction with mineral surfaces is critical. Studies have investigated the sorption of ibuprofen onto various soil minerals, including kaolinite, montmorillonite (B579905) (an aluminosilicate (B74896) clay), and goethite (an iron oxide). researchgate.netbioline.org.br Among these, montmorillonite showed a higher sorption capacity for ibuprofen than kaolinite and goethite. researchgate.net The sorption process is highly pH-dependent. At low pH (e.g., pH 3), where ibuprofen is in its neutral form, sorption is highest. researchgate.netbioline.org.brmdpi.com As pH increases above ibuprofen's pKa (~4.9), the molecule becomes negatively charged, leading to repulsion from negatively charged mineral surfaces and decreased sorption. pan.plmdpi.com
The presence of aluminum can enhance the sorption of ibuprofen. For example, loading aluminum onto mesoporous silica (B1680970) nanoparticles has been shown to increase their adsorption capacity for ibuprofen significantly. researchgate.net Aluminum-modified activated carbon has also proven to be a highly effective adsorbent for removing ibuprofen from water, with removal rates reaching nearly 100% under optimal pH conditions. mdpi.com
Table 2: Ibuprofen Sorption Capacity of Various Sorbents
| Sorbent | Sorption Capacity (mg/g) | pH Condition | Reference |
|---|---|---|---|
| Goethite | 2.2 | 3 | researchgate.net |
| Kaolinite | 3.1 | 3 | researchgate.net |
| Montmorillonite | 6.1 | 3 | researchgate.net |
| Activated Carbon | 28.5 | 3 | researchgate.net |
| Aluminum-Modified Activated Carbon | 2053 | 2.0 ± 0.1 | mdpi.com |
Environmental Monitoring Methodologies for Ibuprofen and Aluminum Species
The detection and quantification of ibuprofen and aluminum in environmental matrices like water and soil require sensitive and selective analytical methods due to their often low concentrations. wrc.org.zamdpi.com
For ibuprofen and other pharmaceuticals, the most common analytical techniques involve a sample preparation step, such as solid-phase extraction (SPE), to concentrate the analytes and remove interfering substances from the matrix. wrc.org.zamdpi.comscielo.org.za This is typically followed by instrumental analysis using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). scielo.org.zanih.govacs.org To achieve the necessary sensitivity and selectivity, these chromatographic systems are often coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS). wrc.org.zamdpi.com Gas chromatography-mass spectrometry (GC-MS) can also be used, often requiring a derivatization step to make the analytes suitable for analysis. wrc.org.za
The simultaneous determination of ibuprofen and other pharmaceuticals in water samples has been achieved using methods like SPE-HPLC with photodiode array detection. scielo.org.za For aluminum, common analytical techniques in environmental samples include atomic absorption spectroscopy (AAS) and inductively coupled plasma mass spectrometry (ICP-MS) or inductively coupled plasma atomic emission spectrometry (ICP-AES), which are well-suited for trace metal analysis.
Developing a single method for the simultaneous "one-pot" analysis of both organic compounds like ibuprofen and metallic species like aluminum is challenging due to their different chemical natures. wrc.org.za Therefore, environmental monitoring typically involves separate analytical procedures for organic micropollutants and heavy metals.
Corrosion Inhibition Studies of Aluminum Alloys by Ibuprofen
Ibuprofen has been investigated as a corrosion inhibitor for aluminum and its alloys in acidic environments. researchgate.net The principle behind this application is that organic molecules containing heteroatoms (like oxygen in ibuprofen) and aromatic rings can adsorb onto the metal surface, forming a protective layer that slows down the corrosion process. nih.govnih.gov
Research on the aluminum 6063 alloy in a sulfuric acid solution showed that increasing the concentration of ibuprofen decreased the corrosion rate. researchgate.net A maximum inhibition efficiency of 80.58% was achieved. researchgate.net The adsorption of ibuprofen on the aluminum surface was found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal surface. researchgate.net Potentiodynamic polarization studies suggest that ibuprofen acts as a mixed-type inhibitor, meaning it affects both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net
Table 3: Corrosion Inhibition Efficiency of Ibuprofen on Aluminum 6063 Alloy
| Ibuprofen Concentration (ml in 0.5 M H₂SO₄) | Corrosion Rate (mm/y) | Inhibition Efficiency (%) | Reference |
|---|---|---|---|
| 0 | 0.9917 | - | researchgate.net |
| 5 | 0.4907 | 50.52 | researchgate.net |
| 10 | 0.3113 | 68.61 | researchgate.net |
| 15 | 0.2319 | 76.62 | researchgate.net |
| 20 | 0.1925 | 80.58 | researchgate.net |
Future Directions and Emerging Research Areas for Ibuprofen Aluminum Systems
Integration with Smart Materials and Responsive Systems
The development of "smart" materials, which respond to environmental stimuli, is a promising area for advanced therapeutic systems. google.comgoogle.com The integration of ibuprofen (B1674241) aluminum into such materials could lead to sophisticated, controlled-release platforms.
Future research could focus on incorporating ibuprofen aluminum into stimuli-responsive polymer hydrogels. These systems could be designed to release the active agent in response to specific physiological triggers, such as changes in pH or temperature. For instance, inflammation is often associated with a lower local pH. A hydrogel containing this compound could be engineered to be stable at neutral pH but to swell or degrade in the acidic environment of inflamed tissue, releasing the drug directly at the site of action.
Another avenue of exploration is the use of self-assembling peptides, a class of stimuli-responsive materials that form gels in the presence of electrolytes like biological fluids. google.com this compound could potentially be encapsulated within these peptide-based hydrogels, offering a platform for sustained and targeted drug delivery. googleapis.com
Exploration of Novel, Green Synthetic Routes and Catalytic Approaches for this compound
Modern pharmaceutical synthesis is increasingly focused on "green" chemistry principles, which aim to reduce waste and energy consumption. researchgate.net The traditional synthesis of ibuprofen involved multiple steps and the use of toxic reagents like aluminum trichloride, resulting in significant waste. researchgate.netcentral.edu Greener, more efficient catalytic routes have since been developed for ibuprofen itself. researchgate.netnih.gov
Future research on this compound should prioritize the development of environmentally benign synthetic methods. This could involve:
Solvent-free reactions: Exploring mechanochemical methods, such as solid-state milling, to induce the reaction between ibuprofen and an aluminum source, which has been shown to facilitate acid-base reactions between ibuprofen and aluminum hydroxide (B78521). researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net
Aqueous synthesis: Developing synthetic routes in water to avoid the use of volatile organic solvents. researchgate.net
Catalytic approaches: Investigating the use of novel catalysts to facilitate the formation of this compound under mild conditions (room temperature and pressure), potentially increasing yield and reducing energy input. nih.gov
The table below outlines potential green synthesis strategies and their advantages compared to traditional methods.
| Synthetic Approach | Potential Catalyst/Method | Key Advantages | Illustrative Reference Concept |
| Mechanochemistry | Ball Milling | Solvent-free, reduced waste, potential for new solid-state phases. | Solid-state milling of ibuprofen and aluminum hydroxide. researchgate.net |
| Aqueous Synthesis | Water as solvent | Environmentally benign, reduced toxicity and disposal costs. | Green synthesis of thiourea (B124793) derivatives in water. jcchems.com |
| Catalytic Synthesis | Novel metal or enzyme catalysts | High efficiency, mild reaction conditions, high atom economy. researchgate.net | Visible-light-assisted or electrochemical synthesis of ibuprofen. nih.gov |
Advanced Characterization Techniques for Nanoscale this compound Complexes
A thorough understanding of the structure and properties of this compound at the nanoscale is crucial for its application in advanced materials. Future research will rely on a suite of sophisticated characterization techniques to probe these complexes.
While basic techniques like Fourier-transform infrared spectroscopy (FTIR) can confirm the interaction between the carboxylate group of ibuprofen and the aluminum ion, a deeper understanding requires more advanced methods. researchgate.netresearchgate.net
High-Resolution Imaging: Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) will be essential to visualize the morphology and size distribution of nanoscale this compound particles or their dispersion within a polymer matrix. researchgate.net
Structural Analysis: Single-crystal X-ray diffraction, where applicable, can provide definitive information about the coordination geometry of the aluminum-ibuprofen complex. aphrc.orgrsc.org For powdered or amorphous samples, X-ray Powder Diffraction (XRPD) is crucial for identifying the crystalline or amorphous nature of the material. researchgate.netresearchgate.net
Spectroscopic and Thermal Analysis: A combination of spectroscopic techniques like Raman and UV-Vis spectroscopy can offer complementary information on the molecular structure and electronic properties. researchgate.netaphrc.orgrsc.orgrsc.org Thermal analysis methods, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are vital for determining the thermal stability and phase behavior of the complex. researchgate.netrsc.orgnih.gov
The following table summarizes key characterization techniques and the information they can provide for nanoscale this compound systems.
| Technique | Abbreviation | Information Provided | Illustrative Reference Application |
| X-ray Powder Diffraction | XRPD | Crystalline structure, phase identification, degree of amorphization. | Characterization of milled ibuprofen-kaolin mixtures. researchgate.net |
| Scanning Electron Microscopy | SEM | Surface morphology, particle size and shape. | Characterization of ibuprofen-aluminum hydroxide co-milled powders. researchgate.net |
| Fourier-Transform Infrared Spectroscopy | FTIR | Chemical bonding, functional group analysis (e.g., carboxylate coordination). | Identification of acid-base reaction between ibuprofen and aluminum hydroxide. researchgate.net |
| Differential Scanning Calorimetry | DSC | Thermal transitions (melting point, glass transition), phase behavior. | Probing interactions between ibuprofen and various excipients. researchgate.net |
| Thermogravimetric Analysis | TGA | Thermal stability, decomposition profile, solvent/water content. | Analysis of novel ibuprofen derivative complexes. nih.gov |
Interdisciplinary Research with Materials Science and Chemical Engineering Applications
The future of this compound lies at the intersection of chemistry, materials science, and chemical engineering. The unique properties of aluminum-containing compounds, such as their stability and low toxicity, make them attractive for a range of applications beyond traditional pharmaceuticals. cd-bioparticles.netresearchgate.netresearchgate.net
One significant area of potential is the development of metal-organic frameworks (MOFs) . Aluminum-based MOFs are known for their high stability, large surface area, and tunable porosity, making them excellent candidates for gas storage, catalysis, and drug delivery. cd-bioparticles.netresearchgate.netresearchgate.netmdpi.comnih.gov An this compound MOF could theoretically offer very high drug loading and controlled release kinetics. Research in this area would involve designing and synthesizing novel MOF structures with ibuprofen itself acting as the organic linker.
In chemical engineering, this compound could be investigated for use in advanced functional coatings or membranes. For example, a polymer membrane coated with or incorporating an this compound complex could be designed for applications requiring anti-fouling or anti-inflammatory surfaces. rsc.org Furthermore, research into the use of aluminum-modified activated carbon for the removal of ibuprofen from wastewater highlights the potential for aluminum-based materials in environmental applications. mdpi.comresearchgate.net This suggests that this compound itself could be studied as part of a strategy for environmental remediation or recycling.
The synergy between these disciplines will be essential to translate the fundamental chemical properties of this compound into tangible technological advancements.
Q & A
Basic Research Question: What are the optimal catalytic systems for synthesizing ibuprofen aluminum salts, and how do aluminum-based catalysts compare to alternative Lewis acids?
Methodological Answer:
The Friedel-Crafts acylation step in ibuprofen synthesis often utilizes aluminum chloride (AlCl₃) as a catalyst. However, AlCl₃ is stoichiometrically consumed, generating waste (e.g., aluminum chloride hydrate). Alternative catalysts like triflic acid or anhydrous hydrogen fluoride (HF) have been explored. For example, HF achieves >90% yield in acylation while enabling catalyst recovery (>99.9% efficiency) and reducing waste . Flow chemistry studies show AlCl₃ outperforms triflic acid in reaction efficiency but poses reactor clogging due to insoluble aluminum salts . Researchers should compare reaction yields, waste profiles, and scalability when selecting catalysts.
Advanced Research Question: How do aluminum-organic intermediates influence multi-step synthesis pathways for ibuprofen precursors?
Methodological Answer:
DIBAL-H (diisobutylaluminum hydride) reduces Weinreb amides to form stable aluminum hemiaminal intermediates, enabling sequential alkylation or cross-coupling. For instance, in synthesizing ibuprofen precursors, DIBAL-H acts as both a reducing agent and alkyl transfer agent. ^1H-NMR studies confirm the formation of aluminum-ate complexes, which facilitate palladium-mediated cross-coupling . Advanced studies should incorporate spectroscopic analysis (e.g., NMR, FTIR) to track intermediate stability and optimize reaction conditions (temperature, stoichiometry) to minimize side reactions.
Basic Research Question: What characterization techniques are critical for analyzing ibuprofen-aluminum interactions in solid-state formulations?
Methodological Answer:
Solid-state milling of ibuprofen with aluminum hydroxide (Al(OH)₃) forms amorphous complexes via acid-base reactions. Key techniques include:
- XRD : Confirms loss of crystallinity in Al(OH)₃-ibuprofen complexes (1:2 ratio) .
- FTIR : Detects carboxylate peak shifts (e.g., 1,682 cm⁻¹), indicating ionic interaction between ibuprofen’s carboxylic group and Al³⁺ .
- Dissolution Studies : Reveal reduced release rates (e.g., IB1A2 < IB1A1) due to stable complex formation .
Advanced Research Question: How can layered double hydroxides (LDHs) be engineered to optimize sustained release of this compound salts?
Methodological Answer:
LDHs intercalated with ibuprofenate anions (e.g., Mg-Al LDHs) are synthesized via co-precipitation. Parameters affecting release kinetics include:
- Layer Composition : Adjusting Mg/Al ratios modulates interlayer spacing and drug loading .
- Hybrid Matrices : Combining LDHs with starch gels or chitosan enhances controlled release. For example, LDH/starch gel-ibuprofen composites show slower release rates in simulated physiological media compared to pure LDHs .
- In Vitro Testing : Use phosphate-buffered saline (pH 6.8–7.4) to simulate intestinal conditions and quantify release via HPLC .
Advanced Research Question: What experimental strategies mitigate aluminum salt precipitation in continuous-flow synthesis of ibuprofen?
Methodological Answer:
In flow reactors, AlCl₃ solubilized in propionyl chloride reduces clogging. Post-reaction quenching with HCl and membrane separation (e.g., Teflon AF-2400) removes insoluble aluminum salts. Jamison and Snead’s system achieved 83% yield of ibuprofen sodium salt (8.09 g/h) by optimizing reactor temperature (87°C) and flow rates . Advanced designs should integrate real-time monitoring (e.g., PAT tools) to detect salt formation and adjust flow parameters dynamically.
Basic Research Question: How do formulation variables (e.g., Al³⁺:ibuprofen ratio) impact dissolution kinetics of aluminum-ibuprofen complexes?
Methodological Answer:
Dissolution profiles depend on the molar ratio of Al³⁺ to ibuprofen. For example:
- Low Ratios (1:0.1–1:0.5) : Improved dissolution due to partial amorphization without stable complexation .
- High Ratios (1:1–1:2) : Insoluble Al-ibuprofen salts form, reducing release rates. Accelerated stability studies (40°C, 75% RH for 10 weeks) confirm no reversion to crystalline states . Researchers should use modulated DSC (mDSC) to assess amorphous content and correlate it with dissolution data.
Advanced Research Question: What toxicological considerations are critical when incorporating aluminum into ibuprofen formulations?
Methodological Answer:
Aluminum’s neurotoxic potential necessitates rigorous safety assessments. Key steps include:
- Bioavailability Studies : Measure systemic aluminum absorption via ICP-MS in plasma/urine .
- Chronic Exposure Models : Use in vivo studies to evaluate accumulation in tissues (e.g., bone, brain) .
- Regulatory Compliance : Align with FDA/EMA guidelines on permissible daily aluminum intake (e.g., ≤5 mg/kg/day) .
Advanced Research Question: How can contradictory data on aluminum-ibuprofen dissolution rates be reconciled in formulation studies?
Methodological Answer:
Contradictions arise from varying experimental conditions (e.g., pH, milling time). To resolve discrepancies:
- Controlled Variable Testing : Isolate factors like particle size (via SEM) or humidity during storage .
- Multivariate Analysis : Apply DOE (Design of Experiments) to identify dominant variables affecting release .
- Cross-Validation : Compare dissolution data across multiple buffers (e.g., SGF, SIF) and biorelevant media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
